![molecular formula C27H20O11 B11815020 2',7'-Bis(2-carboxyethyl)-3',6'-dihydroxy-3-oxo-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B11815020.png)
2',7'-Bis(2-carboxyethyl)-3',6'-dihydroxy-3-oxo-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,7’-Bis(2-carboxyethyl)-3’,6’-dihydroxy-3-oxo-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid is a fluorescent dye commonly used as a pH indicator in various scientific applications. This compound is known for its ability to measure intracellular pH levels due to its pH-sensitive fluorescence properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-Bis(2-carboxyethyl)-3’,6’-dihydroxy-3-oxo-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid typically involves the reaction of fluorescein derivatives with carboxyethyl groups. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2’,7’-Bis(2-carboxyethyl)-3’,6’-dihydroxy-3-oxo-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions can introduce new functional groups to the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated derivatives, while substitution reactions can introduce new functional groups such as amines or halides .
Applications De Recherche Scientifique
2’,7’-Bis(2-carboxyethyl)-3’,6’-dihydroxy-3-oxo-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a pH indicator in various chemical reactions and processes.
Biology: Employed in cell biology to measure intracellular pH levels and monitor cellular processes.
Medicine: Utilized in diagnostic assays to detect pH changes in biological samples.
Industry: Applied in manufacturing processes that require precise pH measurements .
Mécanisme D'action
The compound exerts its effects through its pH-sensitive fluorescence. When exposed to different pH levels, the fluorescence intensity and emission wavelength of the compound change, allowing for accurate pH measurements. The molecular targets include intracellular environments where pH changes occur, and the pathways involved are related to the protonation and deprotonation of the compound’s functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Fluorescein: Another widely used fluorescent dye with similar pH-sensitive properties.
Erythrosin B: A dye with comparable applications in pH measurement.
DAF-FM DA: A fluorescent probe used for detecting nitric oxide, with some overlapping applications in pH measurement .
Uniqueness
2’,7’-Bis(2-carboxyethyl)-3’,6’-dihydroxy-3-oxo-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid is unique due to its dual-emission fluorescence, which allows for more precise pH measurements compared to other dyes. Its ability to measure pH changes within a narrow range around physiological pH makes it particularly valuable in biological and medical research .
Propriétés
Formule moléculaire |
C27H20O11 |
|---|---|
Poids moléculaire |
520.4 g/mol |
Nom IUPAC |
2',7'-bis(2-carboxyethyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid |
InChI |
InChI=1S/C27H20O11/c28-19-10-21-17(8-12(19)2-5-23(30)31)27(16-4-1-14(25(34)35)7-15(16)26(36)38-27)18-9-13(3-6-24(32)33)20(29)11-22(18)37-21/h1,4,7-11,28-29H,2-3,5-6H2,(H,30,31)(H,32,33)(H,34,35) |
Clé InChI |
DPEZGLOXYHZHIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C(=C4)CCC(=O)O)O)OC5=C3C=C(C(=C5)O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


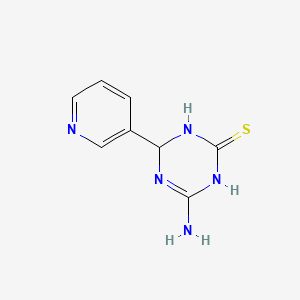

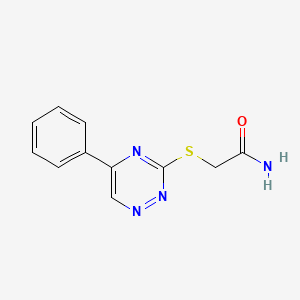
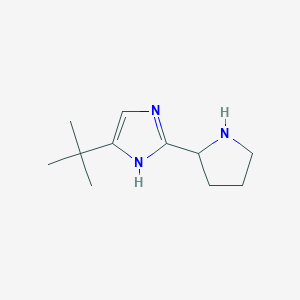
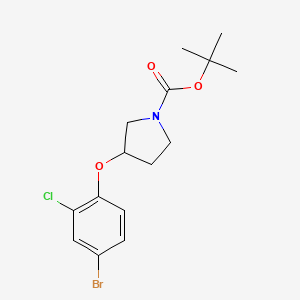
![Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B11814995.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11814997.png)
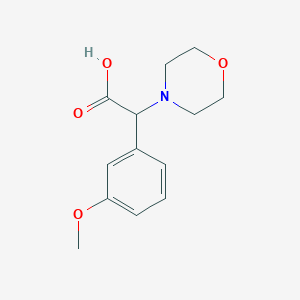


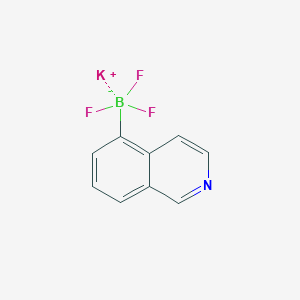

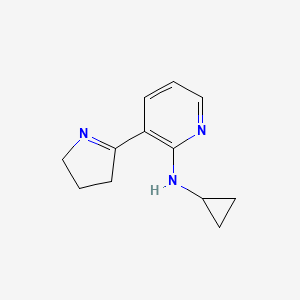
![3-[2-carboxy-2-(2,3-dihydro-1H-inden-1-yl)acetyl]oxy-2-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoic acid](/img/structure/B11815035.png)
